3-Trimethylsilylbenzoic acid

Overview

Description

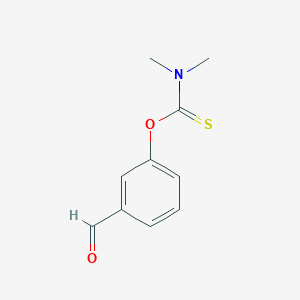

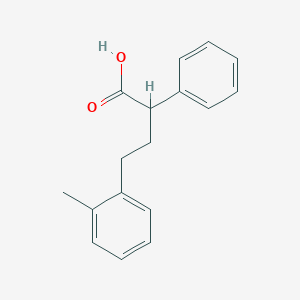

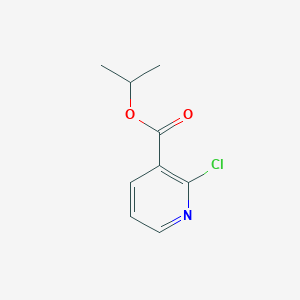

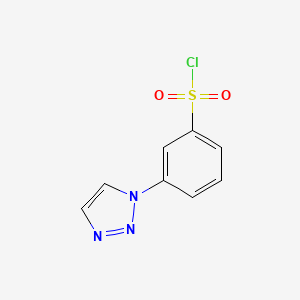

3-Trimethylsilylbenzoic acid is an organic compound that consists of a benzoic acid core with a trimethylsilyl group attached. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a trimethylsilyl group attached. The molecular formula is C10H14O2Si, and the molecular weight is 194.31 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.31 . It is a powder at room temperature . The melting point is between 110-112 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Reactions

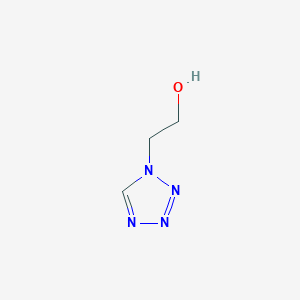

- Synthesis of Tetrazoles and Acylamides: 3-Trimethylsilylbenzoic acid derivatives are used in synthesizing 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow reactor. This method is notable for its safety and efficiency in handling explosive properties of hydrazoic acid at high temperatures, achieving excellent yields in short reaction times (Gutmann et al., 2012).

- Radioiodination of Monoclonal Antibodies: In radiochemistry, derivatives of this compound are used for the radioiodination of monoclonal antibodies. This process is crucial for increasing the retention of radioiodine in tumor cells following internalization, enhancing the effectiveness of radioimmunotherapy (Vaidyanathan et al., 2001).

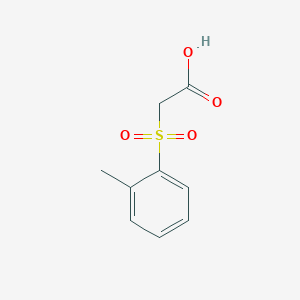

- Trimethylsilyl Protection of Hydroxyl Groups: It is employed as a catalyst in the trimethylsilyl protection of hydroxyl groups, offering advantages like excellent yields and short reaction times. Its eco-friendly nature and ability to be recycled without loss of activity make it significant in green chemistry (Shirini et al., 2012).

Application in Solar Cells

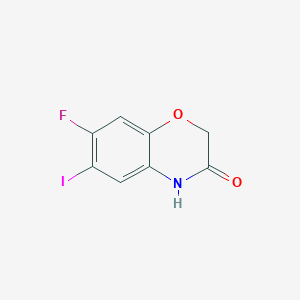

- Dye-Sensitized Solar Cells: A variant of this compound, used as an iodide source in dye-sensitized solar cells, demonstrates its potential in renewable energy technology. This application highlights its role in improving the photo-to-energy conversion efficiency of solar cells (Wu et al., 2013).

Safety and Hazards

The safety information for 3-Trimethylsilylbenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

3-trimethylsilylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYAVPWIPSEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901599 | |

| Record name | NoName_731 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B3379169.png)

![1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3379225.png)